molecular formula C14H18N4O2 B11847806 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 92325-00-3

2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol

Cat. No.: B11847806
CAS No.: 92325-00-3
M. Wt: 274.32 g/mol
InChI Key: HYGVRZKJYFDRDM-UHFFFAOYSA-N
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Description

2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is a compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolin-4-ones, including derivatives like 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol, often involves the use of metal catalysts. For instance, a Cu(I)-catalyzed synthesis can be employed, which involves C–N coupling, reductive amination, cyclization, and oxidation . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups present on the compound.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups onto the quinazoline ring.

Mechanism of Action

The mechanism of action of 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can act as inhibitors of certain enzymes or receptors, thereby modulating various biological processes . The specific molecular targets and pathways would depend on the particular derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is unique due to its specific structure, which includes a morpholine ring and an ethan-1-ol moiety. This unique structure may confer specific biological activities and properties that differentiate it from other quinazoline derivatives.

Properties

CAS No.

92325-00-3

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

2-[(2-morpholin-4-ylquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C14H18N4O2/c19-8-5-15-13-11-3-1-2-4-12(11)16-14(17-13)18-6-9-20-10-7-18/h1-4,19H,5-10H2,(H,15,16,17)

InChI Key

HYGVRZKJYFDRDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCO

Origin of Product

United States

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